Phenol, diisononyl-
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Overview
Description
Phenol, diisononyl- is an organic compound belonging to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is specifically a derivative of phenol where the hydrogen atoms on the benzene ring are substituted with diisononyl groups. Phenolic compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Phenol, diisononyl- can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of aryl halides. In this process, an aryl halide reacts with a nucleophile, such as sodium hydroxide, under high temperature and pressure to form the phenol derivative . Another method involves the oxidation of cumene (isopropylbenzene) to form cumene hydroperoxide, which is then treated with an acid to yield phenol . Industrial production often employs these methods due to their efficiency and scalability.
Chemical Reactions Analysis
Phenol, diisononyl- undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like chromic acid.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution, making it reactive towards electrophiles such as halogens and nitro groups.
Combustion: Phenol burns in the presence of oxygen to produce carbon dioxide and water.
Scientific Research Applications
Phenol, diisononyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of phenol, diisononyl- involves its interaction with biological molecules through its hydroxyl group. This interaction can lead to the disruption of cellular processes, such as protein synthesis and enzyme activity, due to its proteolytic properties . Phenolic compounds also exert their effects by scavenging free radicals and chelating metal ions, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Phenol, diisononyl- can be compared with other phenolic compounds such as:
Hydroquinone: Known for its use in photographic developers and as a skin-lightening agent.
Butylated Hydroxytoluene (BHT): Used as an antioxidant in food and cosmetics.
Resorcinol: Used in the production of resins and as an antiseptic
Phenol, diisononyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
60238-09-7 |
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Molecular Formula |
C24H42O |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
2,3-bis(7-methyloctyl)phenol |
InChI |
InChI=1S/C24H42O/c1-20(2)14-9-5-7-11-16-22-17-13-19-24(25)23(22)18-12-8-6-10-15-21(3)4/h13,17,19-21,25H,5-12,14-16,18H2,1-4H3 |
InChI Key |
LSZFMPXLMKZIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC1=C(C(=CC=C1)O)CCCCCCC(C)C |
Origin of Product |
United States |
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